molecular formula C18H16N2O3 B2676663 N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941982-97-4

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2676663
CAS No.: 941982-97-4
M. Wt: 308.337
InChI Key: ZVQADBFLWZQTBK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that “N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” can undergo would depend on its functional groups. As an amide, it could undergo hydrolysis, reduction, or reactions with nucleophiles. The aromatic ring could undergo electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial Properties

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives have been explored for their antimicrobial properties. For instance, a study synthesized a series of N-alkylated 4-oxoquinoline derivatives, which demonstrated significant antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Another study synthesized quinolinone-3-carboxamides, which showed potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

Quinolinone derivatives, including the N-(2-ethylphenyl) variant, have shown promise in anticancer research. A study on quinolinone carboxamides found these compounds to possess significant anticancer properties (Gaber et al., 2021). Similarly, another study investigated the anticancer potential of quinolinone-3-aminoamide derivatives, revealing their effectiveness in inhibiting cancer cell growth (Matiadis et al., 2013).

Fluorescence and Imaging Applications

Some quinolinone derivatives exhibit fluorescence properties, making them useful in imaging applications. A study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which were tested for their fluorescent properties and found to provide useful data in this field (Funk et al., 2015).

Pharmacological Studies

Quinolinone derivatives are also of interest in pharmacological studies for various applications. For example, one study investigated the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which is crucial for understanding the pharmacological properties of these compounds (Batalha et al., 2019).

Medicinal Chemistry and Drug Design

These compounds are significant in medicinal chemistry for drug design. A study on the discovery of VX-770, a CFTR potentiator, used a quinolinone-3-carboxamide derivative as a key component, demonstrating the importance of these compounds in designing new drugs (Hadida et al., 2014).

Properties

IUPAC Name

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-11-7-3-5-9-13(11)19-17(22)15-16(21)12-8-4-6-10-14(12)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQADBFLWZQTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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